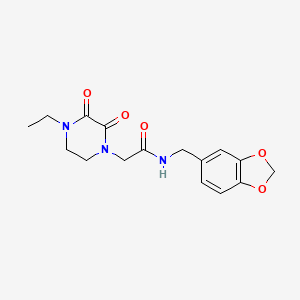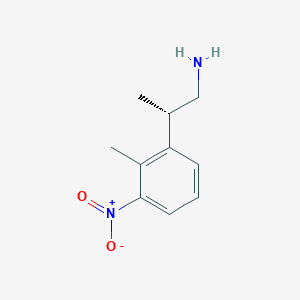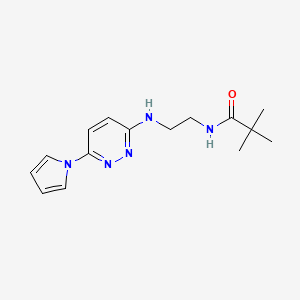
4-ethoxy-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N,N-dipropylbenzenesulfonamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research for its ability to block the action of serotonin on 5-HT3 receptors, which are involved in the regulation of nausea and vomiting. Tropisetron is synthesized using a multistep process that involves the reaction of various chemical reagents.
Mécanisme D'action
4-ethoxy-N,N-dipropylbenzenesulfonamide acts as a competitive antagonist of the serotonin 5-HT3 receptor, which is primarily located in the central and peripheral nervous systems. By blocking the action of serotonin on these receptors, 4-ethoxy-N,N-dipropylbenzenesulfonamide can reduce the activity of the vomiting center in the brainstem, thereby preventing nausea and vomiting.
Biochemical and Physiological Effects:
4-ethoxy-N,N-dipropylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various animal models and human studies. These include reducing the release of serotonin and other neurotransmitters in the brain, decreasing the activity of the sympathetic nervous system, and modulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-N,N-dipropylbenzenesulfonamide for laboratory experiments is its high specificity and potency for the 5-HT3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 4-ethoxy-N,N-dipropylbenzenesulfonamide also has some limitations, including its relatively short half-life and potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on 4-ethoxy-N,N-dipropylbenzenesulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective 5-HT3 receptor antagonists that could have improved efficacy and fewer side effects. Another area of focus is the investigation of 4-ethoxy-N,N-dipropylbenzenesulfonamide's effects on other neurotransmitter systems and its potential for treating a wider range of disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 4-ethoxy-N,N-dipropylbenzenesulfonamide in various patient populations.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N,N-dipropylbenzenesulfonamide involves the reaction of 4-ethoxy-N,N-dipropylbenzenesulfonyl chloride with 1-methyl-1H-imidazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium cyanide to form the cyano compound, which is then reduced with hydrogen gas over a palladium catalyst to produce 4-ethoxy-N,N-dipropylbenzenesulfonamide.
Applications De Recherche Scientifique
4-ethoxy-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, gastroenterology, and psychiatry. In oncology, 4-ethoxy-N,N-dipropylbenzenesulfonamide has been shown to reduce the incidence and severity of chemotherapy-induced nausea and vomiting. In gastroenterology, it has been used to treat irritable bowel syndrome and other gastrointestinal disorders. In psychiatry, 4-ethoxy-N,N-dipropylbenzenesulfonamide has been investigated for its potential role in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
4-ethoxy-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUOGOOTXDMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,N-dipropylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2756271.png)



![N-(2-chlorobenzyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2756278.png)



![N-(4-methoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2756283.png)

![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756289.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2756291.png)